molecular formula C40H36Br2N4O2 B330100 2-(3-BROMOPHENYL)-N~4~-[8-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE

2-(3-BROMOPHENYL)-N~4~-[8-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE

Cat. No.: B330100
M. Wt: 764.5 g/mol
InChI Key: RVXRGKUESVFKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-BROMOPHENYL)-N~4~-[8-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with bromophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOPHENYL)-N~4~-[8-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the Quinoline Backbone: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Amidation: The coupling of the bromophenyl-quinoline derivatives with an appropriate amine, such as octylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro groups (if present) to amines can be achieved using hydrogenation over palladium on carbon (Pd/C) or using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with Pd/C, lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, alkoxides

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Amino derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

2-(3-BROMOPHENYL)-N~4~-[8-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound can be used in the synthesis of organic semiconductors or as a building block for the development of new materials with specific electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(3-BROMOPHENYL)-N~4~-[8-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the bromophenyl groups can enhance the compound’s binding affinity to certain proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-bromophenyl)pyridine
  • 2-(3-bromophenyl)-8-methylquinoline-4-carbonyl chloride

Uniqueness

Compared to similar compounds, 2-(3-BROMOPHENYL)-N~4~-[8-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE stands out due to its dual quinoline structure, which can provide enhanced biological activity and specificity

Properties

Molecular Formula

C40H36Br2N4O2

Molecular Weight

764.5 g/mol

IUPAC Name

2-(3-bromophenyl)-N-[8-[[2-(3-bromophenyl)quinoline-4-carbonyl]amino]octyl]quinoline-4-carboxamide

InChI

InChI=1S/C40H36Br2N4O2/c41-29-15-11-13-27(23-29)37-25-33(31-17-5-7-19-35(31)45-37)39(47)43-21-9-3-1-2-4-10-22-44-40(48)34-26-38(28-14-12-16-30(42)24-28)46-36-20-8-6-18-32(34)36/h5-8,11-20,23-26H,1-4,9-10,21-22H2,(H,43,47)(H,44,48)

InChI Key

RVXRGKUESVFKJA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NCCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=CC=C6)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NCCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=CC=C6)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.